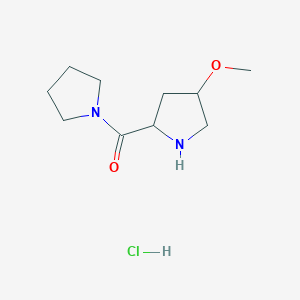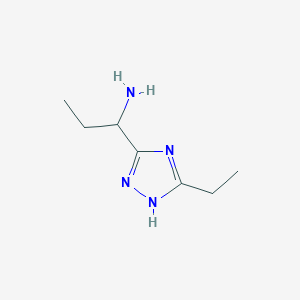
1-(Bromomethyl)-3-(propan-2-yloxy)cyclobutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Bromomethyl)-3-(propan-2-yloxy)cyclobutane is an organic compound with the molecular formula C₉H₁₇BrO It is a cyclobutane derivative where a bromomethyl group and a propan-2-yloxy group are attached to the cyclobutane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)-3-(propan-2-yloxy)cyclobutane typically involves the bromination of a suitable precursor. One common method is the bromination of 3-(propan-2-yloxy)cyclobutanemethanol using a brominating agent such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr) in the presence of a solvent like dichloromethane. The reaction is usually carried out under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
1-(Bromomethyl)-3-(propan-2-yloxy)cyclobutane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN₃) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Reagents like potassium permanganate (KMnO₄) in aqueous or acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Formation of substituted cyclobutane derivatives.
Oxidation: Formation of cyclobutanone or cyclobutanol derivatives.
Reduction: Formation of 3-(propan-2-yloxy)cyclobutane.
Scientific Research Applications
1-(Bromomethyl)-3-(propan-2-yloxy)cyclobutane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-3-(propan-2-yloxy)cyclobutane depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon center. In oxidation reactions, the compound undergoes electron transfer processes to form oxidized products. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
- 1-(Bromomethyl)-2-(propan-2-yloxy)benzene
- 1-(Bromomethyl)-1-(propan-2-yloxy)cycloheptane
Uniqueness
1-(Bromomethyl)-3-(propan-2-yloxy)cyclobutane is unique due to its cyclobutane ring structure, which imparts distinct chemical properties compared to similar compounds with different ring sizes or aromatic systems
Properties
Molecular Formula |
C8H15BrO |
|---|---|
Molecular Weight |
207.11 g/mol |
IUPAC Name |
1-(bromomethyl)-3-propan-2-yloxycyclobutane |
InChI |
InChI=1S/C8H15BrO/c1-6(2)10-8-3-7(4-8)5-9/h6-8H,3-5H2,1-2H3 |
InChI Key |
DZTCHINCGYTUEM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1CC(C1)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine](/img/structure/B13191485.png)








![6-Methyl-6H,7H-furo[2,3-d]pyridazin-7-one](/img/structure/B13191547.png)



